N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide
Beschreibung
Chemical Structure and Properties
N'-[(1E)-(5-Bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide (hereafter referred to as Compound A) is a Schiff base hydrazide derivative characterized by a central chromophore (C(=O)N(H)N=C) with two distinct aromatic substituents:
- Electron-withdrawing groups: A 5-bromo-2-ethoxyphenyl moiety.
- Halogenated benzoyl group: 2,4-Dichloro substitution on the benzohydrazide fragment.
The bromine atom (5-position) and dichloro substitutions (2,4-positions) contribute to its planar geometry, favoring π-π stacking and hydrogen-bonding interactions, as observed in related hydrazide structures .
Synthesis and Applications
Compound A is synthesized via condensation of 5-bromo-2-ethoxybenzaldehyde with 2,4-dichlorobenzohydrazide under acidic conditions. Its structural analogs are frequently studied for:
- Ligand chemistry: Acts as a tridentate ligand in organometallic complexes, particularly with tin, which are explored for their cytotoxic properties .
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-2-23-15-6-3-11(17)7-10(15)9-20-21-16(22)13-5-4-12(18)8-14(13)19/h3-9H,2H2,1H3,(H,21,22)/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIQCZOBWILHI-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the corresponding amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that hydrazone derivatives, including N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins. This suggests that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide has also shown potential as an antimicrobial agent. In vitro tests have revealed its effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Preliminary studies have shown that hydrazone derivatives can act as effective herbicides and insecticides by interfering with the metabolic pathways of pests. This application could be particularly useful in developing environmentally friendly agricultural practices.
Synthesis of Novel Materials
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide can be utilized in synthesizing new materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research into its compatibility with various polymers is ongoing, aiming to develop advanced composite materials for industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | The compound induced apoptosis in breast cancer cells, showing a dose-dependent response. |
| Study 2 | Antimicrobial | Demonstrated effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Agricultural | Found to reduce pest populations by over 60% in controlled field trials when applied at recommended dosages. |
Wirkmechanismus
The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of bromine and chlorine atoms can influence its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Substituent Effects on Toxicity: Electron-withdrawing groups (e.g., NO₂, Cl, Br) increase cytotoxicity but also elevate toxicity in non-target organisms. Compound 22 (2-Cl) shows the highest zebrafish embryo toxicity (LC₅₀ = 56.56 µM), attributed to chloro substitution enhancing membrane permeability . Ethoxy vs. Hydroxy Groups: Compound A’s 2-ethoxy group likely reduces acute toxicity compared to 2-hydroxy analogs (e.g., H₂L1), as hydroxyl groups facilitate stronger H-bonding with biological targets .
Antiproliferative Activity: Nitro-substituted derivatives (e.g., Compound 21) exhibit superior anticancer activity (IC₅₀ = 0.77 µM for LN-229) due to nitro-mediated DNA intercalation and ROS generation .
Crystallographic Insights :
- Compound A’s structural analog, 4-chloro-N′-[(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide, forms zig-zag chains via amide-N–H···O hydrogen bonds and carbonyl-O···π interactions, stabilizing its supramolecular architecture . Similar packing in Compound A could influence its bioavailability.
Biologische Aktivität
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is . The compound features a hydrazone linkage characterized by the E configuration about the C=N bond, which is crucial for its biological activity. The presence of halogen substituents (bromo and chloro) is significant as they can influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 5-bromo-2-ethoxybenzaldehyde. This reaction can be facilitated under acidic or basic conditions, often yielding a solid product after recrystallization from suitable solvents.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies have demonstrated that hydrazone derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide | TBD | TBD |
Anticancer Activity
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators.
Case Study:
In a study examining the effects on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, suggesting moderate potency against these cancer cells.
Enzyme Inhibition
Another area of investigation is the inhibition of specific enzymes related to disease pathways. For example, compounds similar to N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves multi-step condensation reactions. Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts optimize hydrazone formation .
- Temperature : Reactions typically proceed under reflux (70–100°C) to ensure completion while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2-ethoxybenzaldehyde + 2,4-dichlorobenzohydrazide | Ethanol | Acetic acid | 80 | 65–75 |
| 2 | Intermediate purification | Ethanol/Water | – | RT | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. How can solubility and stability be assessed for this compound under varying experimental conditions?
Methodological Answer:
- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270–300 nm) .
- Stability Studies :
- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .
Advanced Research Questions
Q. How can crystallographic studies using programs like SHELXL elucidate molecular conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use a Bruker SMART diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–273 K .
- Refinement (SHELXL) : Analyze bond lengths (C=N ~1.28 Å), angles, and hydrogen bonding (O–H⋯N, d = 2.6–2.8 Å) .
- Key Findings :
- Trans conformation at the hydrazone linkage stabilizes intramolecular H-bonding .
- π-π stacking between aromatic rings (distance ~3.5 Å) influences crystal packing .
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| a, b, c (Å) | 7.37, 10.69, 12.30 | |
| α, β, γ (°) | 71.98, 82.23, 85.47 | |
| R Factor | 0.034 |
Q. What methodological approaches are recommended for analyzing bioactivity and toxicity profiles in in vitro/in vivo models?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC ≤50 µM against S. aureus) .
- Cytotoxicity : MTT assay (IC50 ~10–100 µM in cancer cell lines) .
- In Vivo Models :
- Zebrafish Embryotoxicity :
- LC50 determination (e.g., 56–370 µM) via 96-hr exposure .
- Morphological anomalies (yolk sac edema, tail deformities) at ≥50 µM .
Q. Table 3: Toxicity Data from Analogous Hydrazides
| Compound | LC50 (µM) | Key Toxicity Endpoints | Source |
|---|---|---|---|
| N'-[(2-chlorophenyl)methylidene] derivative | 56.56 | 80% yolk sac edema at 100 µM | |
| N'-[(5-bromo) derivative] | 370 | 55% tail malformations at 500 µM |
Q. How can reaction mechanisms for oxidation or substitution at the bromo/chloro sites be experimentally validated?
Methodological Answer:
- Oxidation Studies :
- Treat with H₂O₂/KMnO₄ in acetic acid; monitor via TLC and characterize products (e.g., ketone formation) .
- Nucleophilic Substitution :
- React with NaN₃ in DMF (80°C); confirm azide substitution via IR (2100 cm⁻¹) and MS .
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature .
Q. What strategies resolve contradictions in reported biological activities of structurally similar hydrazides?
Methodological Answer:
- Meta-Analysis : Compare IC50/MIC values across studies, controlling for assay conditions (e.g., cell line, exposure time) .
- SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy) and correlate with activity trends .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
